6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Nitrophenyl)-3-azabicyclo[320]heptane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane typically involves multiple steps. One common method includes the reaction of 2-azetidinebutanoic acid with a diazo compound, followed by cyclization to form the bicyclic structure . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the nitro group or other reactive sites on the molecule.
Common reagents and conditions used in these reactions include organic solvents like methanol or chloroform, and specific catalysts or modifiers to enhance reaction rates and selectivity .
Scientific Research Applications
6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the synthesis of essential bacterial cell wall components . The pathways involved often include inhibition of transpeptidase enzymes, crucial for bacterial cell wall cross-linking .
Comparison with Similar Compounds
6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane can be compared with other bicyclic compounds such as:
p-Nitrobenzyl-6-(1-hydroxyethyl)-1-azabicyclo[3.2.0]heptane-3,7-dione-2-carboxylate: Used in the synthesis of carbapenem antibiotics.
2-oxa-1-azabicyclo[3.2.0]heptanes: These compounds are valuable in drug discovery programs due to their structural complexity and potential biological activity.
The uniqueness of this compound lies in its specific nitrophenyl substitution, which imparts distinct chemical properties and reactivity compared to other similar bicyclic compounds.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
6-(2-nitrophenyl)-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C12H14N2O2/c15-14(16)12-4-2-1-3-9(12)10-5-8-6-13-7-11(8)10/h1-4,8,10-11,13H,5-7H2 |
InChI Key |
JXPDUVOHBLUOTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC2C1C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.